4-(Diethylamino)pyridine-3-sulfonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)8-5-6-10-7-9(8)15(12,13)14/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
UUIGJSUDHQDPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Diethylamino Pyridine 3 Sulfonic Acid and Its Precursors
Retrosynthetic Analysis of 4-(Diethylamino)pyridine-3-sulfonic acid
A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves the disconnection of the C-N and C-S bonds, leading to simpler, more readily available precursors.
One primary disconnection severs the C4-N bond of the diethylamino group, leading to a 4-substituted pyridine (B92270) precursor such as 4-chloropyridine-3-sulfonic acid and diethylamine (B46881). This is a common and effective strategy as the chloro-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by amines.
Alternatively, disconnection of the C3-S bond of the sulfonic acid group would lead to 4-(diethylamino)pyridine as a precursor. The direct sulfonation of this substrate could then be explored. However, the regioselectivity of electrophilic aromatic substitution on a pyridine ring already bearing a powerful activating group at the 4-position would need to be carefully controlled to achieve the desired 3-sulfonated product.
A third retrosynthetic approach would involve the construction of the substituted pyridine ring itself from acyclic precursors already bearing the required functionalities or their synthetic equivalents. This approach, while potentially more convergent, often requires more complex multi-component reaction strategies.
Based on the availability of starting materials and the predictability of the reactions, the pathway involving the nucleophilic substitution of a 4-halopyridine-3-sulfonic acid derivative by diethylamine appears to be the most promising and is the focus of further discussion.
Development of Novel Synthetic Pathways for the Pyridine Core
The synthesis of the core structure of this compound can be approached through various novel pathways, focusing on the strategic and regioselective introduction of the key functional groups.
The regioselective introduction of the diethylamino group at the 4-position of the pyridine ring is a critical step. A highly effective method involves the nucleophilic aromatic substitution of a suitable leaving group at the C4 position.
A key precursor for this strategy is 4-chloropyridine-3-sulfonic acid. The synthesis of this intermediate can be achieved from 4-hydroxypyridine-3-sulfonic acid through chlorination using reagents such as phosphorus oxychloride (POCl3) or a mixture of phosphorus trichloride (B1173362) (PCl3) and chlorine gas. The subsequent reaction of 4-chloropyridine-3-sulfonic acid with diethylamine in a suitable solvent would yield the target molecule. The reaction conditions, such as temperature and solvent, would need to be optimized to ensure high conversion and minimize side reactions.
Another emerging strategy for C4-amination of pyridines involves the use of heterocyclic phosphonium (B103445) salts. This method allows for the selective activation of the 4-position of the pyridine ring towards amination. While this has been demonstrated for various substituted pyridines, its application to a pyridine already bearing a sulfonic acid group would require further investigation. nih.gov
The introduction of the sulfonic acid group at the 3-position of the pyridine ring can be achieved through either direct or indirect methods.
Direct sulfonation of a pre-functionalized pyridine, such as 4-aminopyridine (B3432731), can be accomplished using strong sulfonating agents like chlorosulfonic acid or sulfur trioxide in an aprotic solvent. The electron-donating nature of the amino group at the 4-position directs the incoming electrophile to the 3-position. Subsequent N,N-diethylation of the amino group would then lead to the final product.
Indirect methods offer an alternative route. For instance, the synthesis can start from 3-chloropyridine, which can be oxidized to its N-oxide. This is followed by sulfonation and subsequent hydrogenation to remove the N-oxide. The chloro group can then be substituted with diethylamine. Another indirect route involves the synthesis of pyridine-3-sulfonic acid itself, followed by the introduction of the diethylamino group at the 4-position. However, this would likely involve a challenging nucleophilic substitution on an unactivated pyridine ring.
A novel one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, which proceeds via triflic anhydride (B1165640) activation. researchgate.netresearchgate.net While this method targets the 4-position, it highlights the ongoing development in the regioselective functionalization of the pyridine core, which could potentially be adapted for 3-sulfonylation with appropriate directing groups.
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This can be achieved through several approaches:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. The exploration of greener alternatives such as water, ionic liquids, or supercritical fluids for the amination and sulfonation steps can significantly reduce the environmental impact. For instance, nucleophilic aromatic substitution reactions can sometimes be carried out in water, which is a safe and abundant solvent.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. For the construction of the pyridine ring, iron-catalyzed cyclization reactions have been developed as a green alternative to traditional methods. rsc.org In the functionalization steps, exploring catalytic C-H activation and functionalization could eliminate the need for pre-functionalized starting materials, thus reducing waste.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly attractive in this regard as they can construct complex molecules in a single step with high atom economy.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Utilizing multi-component reactions for pyridine core synthesis. |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like stoichiometric benzenesulfonyl cyanide. acs.org |
| Designing Safer Chemicals | The target molecule itself may have applications that are inherently safer. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water or other green solvents. nih.govresearchgate.net |
| Design for Energy Efficiency | Employing catalytic reactions that proceed under mild conditions. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine core. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through regioselective synthesis. |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. biosynce.com |
| Design for Degradation | Considering the environmental fate of the product and byproducts. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base used in the amination step.
The choice of solvent can have a profound impact on the rate and outcome of both the sulfonation and amination reactions.
In the sulfonation of pyridine derivatives, the polarity and coordinating ability of the solvent can influence the reactivity of the sulfonating agent. Aprotic solvents are generally preferred to avoid reaction with the sulfonating agent.
For the nucleophilic aromatic substitution of 4-chloropyridine-3-sulfonic acid with diethylamine, the solvent plays a crucial role in stabilizing the charged intermediates (Meisenheimer complex) formed during the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often effective in promoting SNAr reactions. The ability of the solvent to solvate both the reactants and the transition state can significantly affect the reaction rate. The influence of the solvent on the nucleophilicity of the amine should also be considered.
The following table summarizes the potential effects of different solvent classes on the key reaction steps:
| Solvent Class | Potential Effect on Sulfonation | Potential Effect on Amination (SNAr) |
| Aprotic Nonpolar (e.g., Hexane, Toluene) | May lead to poor solubility of reactants and slow reaction rates. | Generally not suitable due to poor stabilization of charged intermediates. |
| Aprotic Polar (e.g., DMF, DMSO, Acetonitrile) | Often the preferred choice, as they can dissolve the reactants and do not react with the sulfonating agent. | Highly effective at promoting SNAr reactions by stabilizing the Meisenheimer complex. |
| Protic Polar (e.g., Water, Ethanol) | Not suitable for direct sulfonation with reagents like SO3 due to reactivity. | Can be used in some cases, but may lead to side reactions and can solvate the nucleophile, reducing its reactivity. |
Further optimization would involve screening a range of solvents and reaction temperatures to identify the conditions that provide the best balance of reaction rate, yield, and purity of this compound.
Temperature, Pressure, and Time-Dependent Reaction Kinetics
Temperature: The rate of sulfonation is highly dependent on temperature. Generally, an increase in temperature leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to side reactions and decomposition of the product. For the analogous sulfonation of 2-aminopyridine (B139424), the reaction is carried out at a temperature of 210°C. rasayanjournal.co.in A similar temperature range would likely be required for the sulfonation of 4-(diethylamino)pyridine.
Pressure: For sulfonation reactions carried out in the liquid phase at temperatures below the boiling point of the solvent, pressure does not significantly affect the reaction rate. However, if the reaction is carried out at higher temperatures where the reactants or solvent are in the gaseous phase, pressure can influence the concentration of the reactants and thus the reaction rate. In the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine-N-oxide, the reaction is conducted in an autoclave under a pressure of 4 to 5 bars. prepchem.com
Time: The reaction time is a critical parameter to control the extent of the reaction and the yield of the product. A longer reaction time generally leads to a higher conversion of the starting material. However, prolonged reaction times at high temperatures can also lead to the formation of polysulfonated byproducts or decomposition. The sulfonation of 2-aminopyridine requires a reaction time of 5 hours. rasayanjournal.co.in
The following interactive data table illustrates the hypothetical effect of these parameters on the reaction rate, based on general principles of chemical kinetics.
| Temperature (°C) | Pressure (bar) | Time (h) | Hypothetical Rate Constant (k) |
| 180 | 1 | 3 | k₁ |
| 200 | 1 | 3 | k₂ (> k₁) |
| 220 | 1 | 3 | k₃ (> k₂) |
| 200 | 2 | 3 | k₄ (≈ k₂) |
| 200 | 1 | 5 | Higher Conversion |
| 200 | 1 | 1 | Lower Conversion |
Note: This table is illustrative and based on general kinetic principles. Actual rate constants would need to be determined experimentally.
Catalyst Screening and Selection for Enhanced Efficiency
While direct sulfonation with oleum (B3057394) can be effective, the use of catalysts can enhance the reaction's efficiency, selectivity, and allow for milder reaction conditions. For the sulfonation of pyridine, various metal-based catalysts have been investigated.
A study on the sulfonation of aniline (B41778) derivatives utilized a biomass-derived copper catalyst (CuₓOᵧ@CS-400) to achieve sulfonylation at room temperature. mdpi.com This suggests that copper-based catalysts could be effective for the sulfonation of activated pyridines like 4-(diethylamino)pyridine.
The following interactive data table provides a hypothetical screening of potential catalysts for the sulfonation of 4-(diethylamino)pyridine, with expected outcomes based on related literature.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| None (Oleum only) | - | 210 | 5 | 70-80 |
| Cu₂O | 5 | 180 | 5 | >85 |
| Fe₂O₃ | 5 | 180 | 5 | Moderate |
| AlCl₃ | 5 | 180 | 5 | Low (potential for side reactions) |
| H-ZSM-5 | 10 (wt%) | 200 | 6 | Moderate |
Note: This table is hypothetical and intended to illustrate a potential catalyst screening process. Experimental validation is required.
Purification and Isolation Techniques for High-Purity this compound
The purification and isolation of this compound from the reaction mixture are crucial steps to obtain a high-purity product. The crude product from the sulfonation reaction typically contains the desired product, unreacted starting materials, the sulfonating agent (sulfuric acid/oleum), and potential byproducts.
A common initial step is to neutralize the excess strong acid. This can be achieved by carefully pouring the reaction mixture onto crushed ice, followed by the addition of a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral. rasayanjournal.co.in This process often leads to the precipitation of the crude product.
Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. For aminopyridine sulfonic acids, recrystallization from hot water is an effective method. rasayanjournal.co.in The crude product is dissolved in a minimum amount of hot water, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. The purity of the recrystallized product can be further enhanced by treating the hot solution with activated carbon to remove colored impurities.
Ion-Exchange Chromatography: For highly polar and water-soluble compounds like sulfonic acids, ion-exchange chromatography is a powerful purification technique. A cation-exchange resin can be used to separate the aminopyridine sulfonic acid from non-ionic impurities and excess cations. nih.gov The crude product is dissolved in a suitable buffer and passed through the column. The desired product binds to the resin and can be subsequently eluted with a buffer of a different pH or ionic strength. Anion-exchange chromatography can also be employed to remove anionic impurities.
Extraction: Liquid-liquid extraction can be used to remove non-polar impurities from the aqueous solution of the sulfonic acid. After neutralization, the aqueous solution can be washed with an organic solvent like ethyl acetate (B1210297) to remove any unreacted 4-(diethylamino)pyridine and other organic byproducts. semanticscholar.org
The following interactive data table summarizes the advantages and disadvantages of these purification techniques.
| Purification Technique | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for separating compounds with similar solubility; potential for product loss in the mother liquor. |
| Ion-Exchange Chromatography | High resolution and selectivity; can separate closely related compounds. | More complex and expensive than recrystallization; requires specialized equipment and resins. |
| Extraction | Good for removing non-polar impurities; can be performed on a large scale. | Not effective for removing polar impurities; requires the use of organic solvents. |
Chemical Reactivity and Mechanistic Insights of 4 Diethylamino Pyridine 3 Sulfonic Acid
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene. The electronegative nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is further intensified by protonation or coordination of the ring nitrogen with Lewis acids, which are often present in electrophilic substitution reaction mixtures. wikipedia.org However, the presence of strong activating groups can facilitate such reactions.
The regiochemical outcome of electrophilic aromatic substitution on the 4-(diethylamino)pyridine-3-sulfonic acid ring is determined by the directing effects of the two existing substituents.
Diethylamino Group: The 4-diethylamino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the pyridine ring through resonance, significantly increasing the electron density at the ortho and para positions (C-3, C-5, and the ring nitrogen). This strong electron-donating effect makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. In pyridine derivatives, amino groups strongly direct incoming electrophiles to the ortho and para positions. researchgate.netvalpo.edu
Sulfonic Acid Group: Conversely, the 3-sulfonic acid group is a deactivating group. It is strongly electron-withdrawing, primarily through an inductive effect, which decreases the electron density of the ring and makes it less reactive towards electrophiles. Sulfonic acid groups are meta-directors on aromatic rings. numberanalytics.com
The combined influence of these two groups results in a complex reactivity pattern. The powerful activating and ortho, para-directing effect of the diethylamino group at C-4 dominates over the deactivating and meta-directing effect of the sulfonic acid group at C-3. Therefore, electrophilic attack is expected to occur at the positions most activated by the diethylamino group, which are C-3 and C-5. Since the C-3 position is already substituted, the primary site for electrophilic attack is the C-5 position. The C-2 position is also ortho to the sulfonic acid group and meta to the diethylamino group, making it highly deactivated.
Halogenation is a key electrophilic aromatic substitution reaction. Given the directing effects discussed, the bromination of this compound is predicted to yield 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid . The existence of this compound, confirmed by its unique CAS number, supports this regiochemical outcome. a2bchem.com The reaction proceeds by the attack of an electrophilic bromine species at the electron-rich C-5 position.
Table 1: Predicted Regioselectivity of Halogenation
| Starting Material | Reagent | Predicted Major Product |
| This compound | Br₂ | 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid |
| This compound | Cl₂ | 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid |
This table is based on established principles of electrophilic aromatic substitution.
Nitration and sulfonation of this compound are expected to be challenging. These reactions typically require harsh, strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation). libretexts.org Under such conditions, the basic nitrogen of the diethylamino group and the pyridine ring nitrogen would be protonated, further deactivating the ring system towards electrophilic attack. rsc.org
If the reaction were to proceed, the directing effects would still favor substitution at the C-5 position. However, the strong deactivation and potential for side reactions, including oxidation and degradation of the starting material, make these transformations synthetically difficult.
Nucleophilic Substitution Reactions Involving the Pyridine Moiety
The pyridine ring itself is generally resistant to nucleophilic attack unless it is activated by strong electron-withdrawing groups or the presence of a good leaving group. In this compound, the electron-donating diethylamino group further disfavors direct nucleophilic attack on the ring.
However, a potential pathway for nucleophilic substitution involves the transformation of the sulfonic acid group into a better leaving group, such as a sulfonyl chloride. This would activate the C-3 position for nucleophilic displacement, although this is a less common reaction pathway for sulfonic acids on pyridine rings. A more plausible scenario for nucleophilic substitution would be a reaction at the C-2 or C-6 positions if a suitable leaving group were present at one of those positions, a modification not present in the parent compound.
Transformations of the Sulfonic Acid Group
The sulfonic acid moiety is a versatile functional group that can be converted into several other derivatives, enhancing the synthetic utility of the parent molecule. numberanalytics.com
The conversion of aromatic sulfonic acids to sulfonyl chlorides is a standard transformation in organic synthesis. nih.govresearchgate.net This is typically achieved by treating the sulfonic acid with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). chemicalbook.com This reaction transforms the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by a chloride ion.
For this compound, this transformation would yield 4-(diethylamino)pyridine-3-sulfonyl chloride .
Reaction Scheme: this compound + PCl₅ / SOCl₂ → 4-(Diethylamino)pyridine-3-sulfonyl chloride
The resulting sulfonyl chloride is a highly reactive intermediate that can be readily converted into other sulfonic acid derivatives. nih.gov
Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters.
Sulfonamides: Reaction with primary or secondary amines yields sulfonamides.
Sulfonic Anhydrides: While less common, reaction with a sulfonate salt could, in principle, form a sulfonic anhydride (B1165640).
Table 2: Potential Transformations of the Sulfonic Acid Group
| Starting Material | Reagent(s) | Product |
| This compound | PCl₅ or SOCl₂ | 4-(Diethylamino)pyridine-3-sulfonyl chloride |
| 4-(Diethylamino)pyridine-3-sulfonyl chloride | R-OH, Base | 4-(Diethylamino)pyridine-3-sulfonate ester |
| 4-(Diethylamino)pyridine-3-sulfonyl chloride | R₂NH, Base | N,N-Disubstituted-4-(diethylamino)pyridine-3-sulfonamide |
This table outlines plausible synthetic routes based on established transformations of sulfonic acids and their derivatives.
Reactivity of the Diethylamino Group
Protonation and Acid-Base Equilibria in Various Media
The diethylamino group at the 4-position of the pyridine ring significantly influences the basicity of the molecule. This is analogous to 4-(dimethylamino)pyridine (DMAP), which is more basic than pyridine itself due to the electron-donating resonance effect of the dimethylamino group. wikipedia.org This increased electron density on the pyridine nitrogen makes it more susceptible to protonation.
The protonation state of such molecules can be highly dependent on the pH of the medium. For DMAP, at pH values at or above its primary pKa, the molecule exists in its neutral form. At very low pH values (below 3), the protonated form, DMAPH+, becomes the predominant species. nih.gov In intermediate pH ranges, an equilibrium exists between the neutral and protonated forms, and the species present can also be influenced by the electrode potential when in an electrochemical environment. nih.gov
Studies on DMAP derivatives have also shown that temperature can have a significant impact on the degree of protonation, especially in strong acid systems. rsc.orgresearchgate.net For instance, a DMAP derivative in a TfOH-SO₂ClF-CD₂Cl₂ acid system showed only slight protonation on the dimethylamino group at 30°C, but became completely protonated when the temperature was lowered to -70°C. rsc.org
Quaternization Reactions and N-Oxidation
The nitrogen atoms in both the pyridine ring and the diethylamino group are potential sites for reactions with electrophiles, such as in quaternization and N-oxidation.
Quaternization is an Sɴ2 reaction where a tertiary amine reacts with an alkyl or aryl halide to form a quaternary ammonium (B1175870) salt. mdpi.com For molecules with multiple amine groups, the site of quaternization depends on the relative nucleophilicity of the nitrogen atoms. In 4-(dimethylamino)pyridine (DMAP), alkylation occurs exclusively at the pyridine nitrogen. This is because the resonance effect from the amino group increases the electron density on the pyridine nitrogen, making it more nucleophilic. researchgate.net In contrast, for a related compound where a methylene (B1212753) group separates the pyridine ring and the amino group, removing the resonance effect, alkylation occurs at the amino group. researchgate.net The choice of solvent is also important, with polar aprotic solvents being favored for quaternization reactions. mdpi.com
N-oxidation involves the formation of an N-oxide by treating the amine with an oxidizing agent. For molecules containing multiple amine functionalities, achieving selective N-oxidation can be challenging. However, methods have been developed for the selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines. This can be achieved through an in situ protonation strategy, which protects the more basic aliphatic amine from oxidation, allowing the less basic heteroaromatic nitrogen to react. nih.gov For example, selective pyridine N-oxidation has been demonstrated in a molecule containing a piperazine (B1678402) ring by using one equivalent of HBF₄. nih.gov
Chelation and Coordination Properties of this compound
Ligand Design Principles and Coordination Modes
This compound possesses multiple potential coordination sites: the pyridine nitrogen, the diethylamino nitrogen, and the oxygen atoms of the sulfonic acid group. This allows for a variety of coordination modes, and the molecule can act as a monodentate, bidentate, or bridging ligand. The rich coordination chemistry of pyridine-type ligands is well-established and has been utilized in the formation of various metal-organic assemblies. acs.orgnih.gov
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The sulfonic acid group can coordinate to metal centers through one or more of its oxygen atoms. For example, pyridine-3-sulfonate has been shown to act as a bridging bidentate ligand, coordinating through both an oxygen atom and the pyridine nitrogen. It can also act as a tri-O-chelating ligand. researchgate.net
The design of chelating ligands often aims to create a rigid motif to study the electronic properties and hydrogen bonding abilities. nih.gov The presence of both a soft donor (pyridine nitrogen) and hard donors (sulfonate oxygens) in this compound makes it an interesting candidate for coordination with a range of metal ions, according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org
Metal Complexation Studies and Stability Constants
The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction between the metal ion and the ligand is quantified by the stability constant (also known as the formation constant or binding constant). wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex.
The stability of metal complexes is influenced by several factors, including the basicity of the ligand and the charge and ionic radius of the metal ion. tsijournals.com Generally, for a given ligand, the stability of complexes with transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). tsijournals.comresearchgate.net
Studies on substituted sulfonic acids have shown that they can form 1:1 and 1:2 metal-to-ligand complexes with lanthanide ions. materialsciencejournal.org The stability of these complexes can be determined using techniques such as pH-metric titrations and spectrophotometry. tsijournals.commaterialsciencejournal.org
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Therefore, the creation of a scientifically accurate and thorough article on this subject, as per the user's instructions, cannot be fulfilled at this time. Should relevant research be published in the future, this topic can be revisited.
Synthesis and Investigation of Derivatives and Analogues of 4 Diethylamino Pyridine 3 Sulfonic Acid
Systematic Modification of the Diethylamino Moiety
The diethylamino group at the 4-position of the pyridine (B92270) ring is a key determinant of the molecule's electronic and steric properties. Its modification allows for a fine-tuning of these characteristics.
Alkyl Group Variations and Steric Hindrance Effects
The synthesis of analogues of 4-(diethylamino)pyridine-3-sulfonic acid with varied N,N-dialkyl substituents provides a direct route to study the impact of steric bulk on the molecule's reactivity and physical properties. A general synthetic approach involves the nucleophilic aromatic substitution of a suitable 4-halopyridine-3-sulfonic acid derivative with a corresponding secondary amine.
The steric hindrance offered by the N,N-dialkylamino group can significantly influence the reactivity of the adjacent sulfonic acid group and the pyridine nitrogen. An increase in the size of the alkyl groups (e.g., from dimethyl to di-n-propyl or diisopropyl) is expected to increase the steric shielding of the pyridine nitrogen, potentially affecting its ability to act as a nucleophile or a base. Furthermore, this steric bulk can influence the torsional angle between the amino group and the pyridine ring, thereby altering the degree of electronic communication between the nitrogen lone pair and the aromatic system.
A study on new 4-aminopyridine (B3432731) (4-AP) derivatives, where the basic 4-AP structure was modified at the 3-position, revealed that the activity of these compounds is highly related to their lipophilicity and steric volume. nih.gov This suggests that variations in the alkyl groups of the amino moiety in 4-(dialkylamino)pyridine-3-sulfonic acid would likely lead to significant changes in the molecule's biological and chemical properties.
Table 1: Predicted Steric and Electronic Effects of Alkyl Group Variation in 4-(Dialkylamino)pyridine-3-sulfonic acid
| Alkyl Group (R) in 4-(R₂N)-pyridine-3-sulfonic acid | Relative Steric Hindrance | Expected Effect on Pyridine Nitrogen Basicity |
| Methyl | Low | Highest |
| Ethyl | Medium | Intermediate |
| n-Propyl | High | Lower |
| Isopropyl | Very High | Lowest |
This table is predictive in nature, based on established chemical principles.
Incorporation of Cyclic and Heterocyclic Amine Analogues
Replacing the diethylamino group with cyclic or heterocyclic amines offers a strategy to introduce conformational rigidity and additional functional groups. Synthetically, this can be achieved by reacting a 4-chloropyridine-3-sulfonic acid precursor with cyclic amines such as pyrrolidine (B122466), piperidine (B6355638), or morpholine (B109124).
The incorporation of a pyrrolidine or piperidine ring can alter the planarity and electronic donation of the nitrogen atom compared to the acyclic diethylamino group. For instance, the synthesis of 4-pyrrolidinopyridine (B150190) has been documented, showcasing the feasibility of introducing such cyclic amines onto the pyridine ring. prepchem.com Morpholine, with its ether oxygen, introduces a potential hydrogen bond acceptor and alters the lipophilicity of the resulting molecule. The synthesis of 4-morpholinoaniline, a related structure, proceeds via the substitution of morpholine on a difluoronitrobenzene precursor, followed by reduction. A similar approach could be envisioned for the synthesis of 4-morpholinopyridine-3-sulfonic acid.
These modifications are expected to have a pronounced effect on the molecule's solubility, crystal packing, and interactions with biological targets.
Structural Variations of the Sulfonic Acid Group
The sulfonic acid group is a strong acid and a key functional handle for further derivatization. Its conversion to sulfonamides and sulfonate esters, or its replacement with isosteric groups, can dramatically alter the compound's physicochemical properties.
Synthesis of Sulfonamide and Sulfonate Ester Derivatives
The conversion of the sulfonic acid to a sulfonamide is a common strategy to modulate acidity and introduce new points of diversity. This transformation can be achieved by first converting the sulfonic acid to a sulfonyl chloride, typically using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding sulfonamides. The synthesis of various substituted pyridine-3-sulfonyl chlorides and their subsequent conversion to sulfonamides has been reported, indicating the viability of this approach. researchgate.net
For example, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates in the presence of potassium carbonate. mdpi.com This highlights a method for further functionalization of the sulfonamide nitrogen.
Sulfonate esters can be prepared from the sulfonyl chloride by reaction with alcohols in the presence of a base. These derivatives are generally more lipophilic than the parent sulfonic acid.
Table 2: Functional Group Transformation of this compound
| Derivative | General Structure | Key Reagents for Synthesis | Expected Change in Acidity |
| Sulfonamide | 4-(Et₂N)Py-SO₂NR₂ | SOCl₂, R₂NH | Significantly Reduced |
| Sulfonate Ester | 4-(Et₂N)Py-SO₂OR | SOCl₂, ROH, Base | Eliminated |
Py represents the pyridine-3-yl core.
Replacement with Isosteric Functionalities
Bioisosteric replacement of the sulfonic acid group can be a valuable tool in drug design to improve pharmacokinetic properties while retaining biological activity. Common bioisosteres for sulfonic acids include carboxylic acids, phosphonic acids, and certain heterocyclic systems. cambridgemedchemconsulting.com The goal of such a replacement is to mimic the acidic nature and steric profile of the sulfonic acid group.
For instance, the nitrile group can sometimes act as a bioisostere for a pyridine nitrogen, which suggests that other functionalities could replace the sulfonic acid group to maintain or modulate interactions with a target. researchgate.net The synthesis of such analogues would require a different synthetic strategy, likely starting from a pyridine precursor with the desired isosteric group already in place at the 3-position.
Substituent Effects on the Pyridine Ring
Introducing additional substituents onto the pyridine ring of this compound can further modulate its electronic properties and provide new vectors for interaction. The position of the new substituent will dictate its effect on the reactivity of the existing functional groups.
The introduction of electron-withdrawing groups on the pyridine ring is expected to increase the acidity of the sulfonic acid and decrease the basicity of the pyridine nitrogen. Conversely, electron-donating groups would have the opposite effect.
Research on 4-substituted pyridine-3-sulfonamides has shown that the susceptibility of the pyridine ring to nucleophilic aromatic substitution at the 4-position allows for the introduction of a wide array of substituents. mdpi.com This provides a versatile platform for creating a large library of derivatives from a common 4-chloropyridine-3-sulfonamide (B47618) precursor. Studies on these derivatives have indicated that the nature of the substituent at the 4-position, including those attached via a triazole linker, can significantly impact their biological activity. mdpi.com For instance, in a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, derivatives containing a phenyl R substituent were found to be less active as carbonic anhydrase inhibitors, with potency decreasing as the bulk and number of substituents increased. mdpi.com
The synthesis of highly substituted pyridine derivatives can be achieved through various modern synthetic methodologies, including one-pot C-H alkenylation/electrocyclization/aromatization sequences. nih.gov Such methods could potentially be adapted for the synthesis of complex derivatives of this compound with diverse substitution patterns.
Exploration of Halogenated Analogues (e.g., 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid)
The synthesis would likely commence with the sulfonation of 4-(diethylamino)pyridine. The diethylamino group at the 4-position is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the diethylamino group, electrophilic substitution is favored at the 3- and 5-positions. Treatment of 4-(diethylamino)pyridine with a suitable sulfonating agent, such as fuming sulfuric acid (oleum), would likely yield this compound.
The subsequent bromination of this compound would then be directed by both the diethylamino and the sulfonic acid groups. The sulfonic acid group is a deactivating meta-director, while the diethylamino group is an activating ortho-, para-director. In this scenario, the powerful activating effect of the diethylamino group would likely dominate, directing the incoming bromine electrophile to the 5-position, which is ortho to the diethylamino group and meta to the sulfonic acid group. A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent, would be employed to effect this transformation.
The general reaction scheme can be envisioned as follows:
Sulfonation: 4-(Diethylamino)pyridine is treated with fuming sulfuric acid to introduce the sulfonic acid group at the 3-position.
Bromination: The resulting this compound is then reacted with a brominating agent to install a bromine atom at the 5-position, yielding 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.
While this proposed route is based on fundamental principles of electrophilic aromatic substitution on substituted pyridines, experimental validation and optimization would be necessary to establish a viable synthetic protocol. The existence of commercial suppliers for both this compound and 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid suggests that scalable synthetic routes have been developed.
Introduction of Electron-Donating and Electron-Withdrawing Groups at Different Positions
The functionalization of the this compound scaffold with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of its electronic properties and reactivity. These modifications can be introduced at various positions on the pyridine ring, primarily at the 2-, 5-, and 6-positions, depending on the synthetic strategy and the directing effects of the existing substituents.
Introduction of Electron-Donating Groups:
Electron-donating groups, such as alkyl (e.g., methyl), alkoxy (e.g., methoxy), and amino groups, can be introduced to increase the electron density of the pyridine ring. This, in turn, can enhance the nucleophilicity of the ring and the basicity of the pyridine nitrogen.
A potential strategy for introducing an EDG, for example at the 5-position, could involve a multi-step sequence starting from a pre-functionalized pyridine derivative. For instance, a nitro group could be introduced and subsequently reduced to an amino group, which could then be further modified.
Introduction of Electron-Withdrawing Groups:
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), can be installed to decrease the electron density of the pyridine ring. This generally reduces the ring's reactivity towards electrophiles and lowers the basicity of the pyridine nitrogen.
The introduction of a nitro group, a strong EWG, could potentially be achieved through nitration of a suitable precursor, although the conditions would need to be carefully controlled to avoid undesired side reactions. The trifluoromethyl group can often be introduced using specific trifluoromethylating reagents.
The following table summarizes potential substituents and their expected electronic effect on the this compound core.
| Position | Substituent | Electronic Effect |
| 5 | -OCH3 | Electron-Donating |
| 5 | -CH3 | Electron-Donating |
| 5 | -NO2 | Electron-Withdrawing |
| 5 | -CF3 | Electron-Withdrawing |
| 2/6 | -Cl | Electron-Withdrawing (Inductive) |
Structure-Reactivity Relationships in Derived Compounds for Chemical Applications
The electronic and steric properties of substituents introduced onto the this compound framework have a profound impact on the reactivity of the resulting derivatives. These structure-reactivity relationships are crucial for designing compounds with specific functionalities for various chemical applications, such as catalysis and materials science.
The diethylamino group at the 4-position significantly increases the electron density of the pyridine ring through resonance, making the ring more susceptible to electrophilic attack and enhancing the nucleophilicity of the pyridine nitrogen. This property is fundamental to the catalytic activity of related 4-(dialkylamino)pyridines (DMAP) in acylation and other reactions.
The introduction of additional substituents allows for the modulation of this inherent reactivity:
Electron-Donating Groups at the 5-position would further increase the electron density of the ring, potentially enhancing the catalytic activity of the pyridine nitrogen by increasing its basicity and nucleophilicity.
Electron-Withdrawing Groups at the 5-position would have the opposite effect, decreasing the electron density and reducing the nucleophilicity and basicity of the pyridine nitrogen. This could be desirable in applications where a less reactive catalyst is needed or to prevent unwanted side reactions.
The reactivity of these derivatives can be probed and quantified through various experimental and computational methods. For instance, the pKa of the pyridine nitrogen can be measured to assess the effect of substituents on basicity. Kinetic studies of catalyzed reactions can provide quantitative data on how different substituents impact catalytic efficiency.
Stereochemical Aspects of Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into the this compound structure opens up possibilities for its use in asymmetric catalysis and as a chiral building block. Chirality can be introduced in several ways, leading to derivatives with distinct stereochemical properties.
One approach is to utilize a chiral diethylamino group. For example, using a chiral amine, such as (R)- or (S)-2-aminobutane, to form the N-substituent at the 4-position would result in a chiral derivative. The synthesis of such compounds would involve the reaction of 4-chloropyridine-3-sulfonic acid with the desired chiral amine.
Another strategy involves the introduction of a chiral center at one of the substituent groups attached to the pyridine ring. For instance, a chiral side chain could be introduced at the 5-position.
Enantioselective Synthesis:
The synthesis of a single enantiomer of a chiral derivative is a key objective in many applications. Enantioselective synthesis can be achieved through several methods:
Use of Chiral Starting Materials: As mentioned, employing a chiral amine in the initial synthesis will directly lead to a chiral product.
Asymmetric Catalysis: An achiral precursor could be functionalized using a chiral catalyst to induce enantioselectivity in the product. For example, an enantioselective hydrogenation or alkylation of a suitable intermediate could establish a chiral center.
Chiral Resolution: A racemic mixture of a chiral derivative could be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of efficient enantioselective syntheses for chiral derivatives of this compound is an active area of research, driven by the potential of these compounds as novel chiral ligands and organocatalysts. The stereochemical purity of these derivatives is critical for their effectiveness in asymmetric transformations, where the precise three-dimensional arrangement of atoms is essential for achieving high levels of enantioselectivity.
Advanced Spectroscopic and Structural Elucidation of 4 Diethylamino Pyridine 3 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 4-(diethylamino)pyridine-3-sulfonic acid, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
A combination of two-dimensional NMR experiments is required for the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks within the molecule. For the ethyl groups, correlations would be observed between the methylene (B1212753) and methyl protons. On the pyridine (B92270) ring, couplings between adjacent aromatic protons would be identified.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signals for the methyl, methylene, and aromatic CH groups based on their attached proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methylene protons to the pyridine ring carbons would confirm the diethylamino substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOE correlations could be observed between the protons of the diethylamino group and the protons on the pyridine ring, helping to define their relative orientation.
A hypothetical table of expected 2D NMR correlations is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Spatially Proximate Protons via NOESY |
| Pyridine-H2 | C3, C4, C6 | Pyridine-H6, Methylene-H |
| Pyridine-H5 | C3, C4, C6 | Pyridine-H6 |
| Pyridine-H6 | C2, C4, C5 | Pyridine-H5, Methylene-H |
| Methylene (-CH₂-) | Methyl (-CH₃), Pyridine-C4 | Methyl (-CH₃), Pyridine-H2, Pyridine-H6 |
| Methyl (-CH₃) | Methylene (-CH₂-) | Methylene (-CH₂-) |
Dynamic NMR for Conformational Exchange and Rotational Barriers
The diethylamino group attached to the pyridine ring may exhibit restricted rotation around the C-N bond, leading to conformational isomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be instrumental in investigating such dynamic processes. By analyzing the coalescence and line-shape changes of the signals corresponding to the ethyl groups, it is possible to determine the energy barriers to rotation and the rates of conformational exchange.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering clues to its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value to confirm the compound's identity.
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | Value would be calculated based on the elemental formula | Experimentally determined value |
| [M-H]⁻ | Value would be calculated based on the elemental formula | Experimentally determined value |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. By analyzing the masses of the resulting fragment ions, the fragmentation pathways can be elucidated, providing further structural confirmation. Key fragmentation patterns for this compound would likely involve the loss of the sulfonic acid group (SO₃) and fragmentation of the diethylamino substituent.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching), the C-N stretching of the diethylamino group, and the C=C and C=N stretching vibrations of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the vibrations of the aromatic ring and the carbon-sulfur bond.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) | IR |
| C-H stretch (aliphatic) | 2980-2850 | IR, Raman |
| C-H stretch (aromatic) | 3100-3000 | IR, Raman |
| C=C, C=N stretch (pyridine ring) | 1600-1450 | IR, Raman |
| S=O stretch (sulfonic acid) | 1250-1150 | IR |
| S-O stretch (sulfonic acid) | 1080-1030 | IR |
| C-N stretch (diethylamino) | 1340-1250 | IR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
No experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the effects of solvent polarity on the electronic transitions of this compound has been found in the public domain. Such data would be essential to discuss the π → π* and n → π* transitions within the molecule and the influence of the diethylamino and sulfonic acid groups on the pyridine ring's electronic structure.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystal structures for this compound in crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation of the molecule is unavailable.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Without a determined crystal structure, a discussion of the intermolecular forces that govern the crystal packing, such as hydrogen bonding involving the sulfonic acid group and potential π-stacking interactions between the pyridine rings, remains speculative.
Polymorphism Studies and Crystal Growth
No studies concerning the potential polymorphic forms of this compound or specific methods for its crystal growth have been reported in the scientific literature.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis
Information on the synthesis of chiral derivatives of this compound and their analysis using circular dichroism spectroscopy to study stereochemistry and conformational properties is not available.
Computational Chemistry and Theoretical Investigations of 4 Diethylamino Pyridine 3 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-(diethylamino)pyridine-3-sulfonic acid.
Electronic Structure and Molecular Orbitals: DFT calculations can elucidate the arrangement of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For this compound, the electron-donating diethylamino group would be expected to raise the HOMO energy, while the electron-withdrawing sulfonic acid group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap. This suggests the molecule could be chemically reactive.
Charge Distribution: The distribution of electron density across the molecule can be visualized using molecular electrostatic potential (MEP) maps. nih.gov In this compound, the nitrogen atom of the diethylamino group and the oxygen atoms of the sulfonic acid group are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the sulfonic acid and the pyridine (B92270) ring are likely to be electron-deficient (positive potential). This charge separation contributes to the molecule's polarity and its potential for intermolecular interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and electronic transitions. |
| Dipole Moment | 5.7 D | Quantifies the overall polarity of the molecule. |
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. asianpubs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energies and molecular properties. While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, ab initio calculations could be used to obtain a very precise value for the molecule's total energy, bond lengths, and bond angles, providing a reliable reference for experimental data. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of the diethylamino and sulfonic acid groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. By systematically rotating the C-N and C-S bonds, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The most stable conformer would likely be the one that minimizes steric hindrance between the bulky diethylamino and sulfonic acid groups.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are based on the calculated electron density around each nucleus. For this compound, the protons on the pyridine ring would be expected to show distinct shifts due to the electronic effects of the two different substituents.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. asianpubs.orgresearchgate.net DFT calculations can predict these frequencies, which can aid in the assignment of experimental IR bands. Key vibrational modes for this molecule would include the S=O stretching of the sulfonic acid group, the C-N stretching of the diethylamino group, and the characteristic ring vibrations of the pyridine core.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The predicted absorption maxima (λ_max) correspond to the energies of electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.
| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Atom |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 8.5 ppm | Proton on pyridine ring adjacent to N |
| ¹³C NMR | Chemical Shift (δ) | 145 ppm | Carbon of the pyridine ring attached to the sulfonic acid group |
| IR | Wavenumber (cm⁻¹) | 1350 cm⁻¹ | Asymmetric SO₂ stretch |
| UV-Vis | λ_max | 280 nm | π → π* transition of the aromatic system |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, the reaction pathway and activation energy can be determined. For this compound, one could investigate its synthesis or its reactivity in, for example, electrophilic aromatic substitution reactions. Transition state calculations would reveal the geometry of the highest-energy point along the reaction coordinate, providing crucial insights into the factors that control the reaction rate.
Molecular Modeling and Dynamics Simulations for Host-Guest Interactions or Material Applications (excluding biological systems)
Molecular modeling and dynamics simulations can be used to study the interactions of this compound with other molecules or materials.
Host-Guest Interactions: The polar nature of the molecule, with its hydrogen bond donor (sulfonic acid) and acceptor (amino and sulfonyl oxygen) sites, suggests it could form host-guest complexes with various molecules. researchgate.net Simulations could be used to predict the binding affinity and geometry of such complexes, for example, with crown ethers or cyclodextrins.
Material Applications: The zwitterionic character of the molecule (with a basic amino group and an acidic sulfonic acid group) makes it an interesting candidate for incorporation into materials like polymers or metal-organic frameworks (MOFs). Molecular dynamics simulations could be employed to study the behavior of the molecule within such a material, providing information on its orientation, mobility, and interactions with the surrounding matrix. These simulations could help in the design of new materials with tailored properties, such as ion-exchange resins or proton conductors.
pKa Predictions and Acid-Base Behavior in Different Solvents
The acid-dissociation constant (pKa) is a critical parameter for understanding the acid-base behavior of a molecule. For this compound, computational methods are invaluable for predicting its pKa values, which can be challenging to determine experimentally. kyushu-u.ac.jp Theoretical predictions rely on quantum chemical calculations to estimate the free energy change associated with the protonation and deprotonation processes. kyushu-u.ac.jp
The molecule possesses two key functional groups that dictate its acid-base properties: the sulfonic acid group (-SO₃H) and the diethylamino group (-N(CH₂CH₃)₂), as well as the pyridine ring nitrogen. The sulfonic acid group is strongly acidic, while the amino group and the pyridine nitrogen are basic.
Computational Approaches to pKa Prediction:
Several computational methods can be employed to predict the pKa of this compound. These methods often involve calculating the Gibbs free energy of the acid dissociation reaction in the gas phase and then applying a correction for the solvent environment. nih.gov
One common approach is the use of isodesmic reactions. This method involves calculating the relative acidity or basicity of the target molecule compared to a reference compound with a known experimental pKa. The accuracy of this method depends heavily on the chemical similarity between the reference and the target molecule. researchgate.net
Semi-empirical quantum chemical methods, such as PM6, can also be utilized for pKa predictions. researchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for high-throughput screening. researchgate.net More accurate, but computationally intensive, ab initio and density functional theory (DFT) methods are also widely used. kyushu-u.ac.jp
Predicted pKa Values:
Due to the presence of multiple ionizable groups, this compound will have multiple pKa values. The sulfonic acid group is expected to have a very low pKa, indicating strong acidity. The diethylamino group and the pyridine nitrogen will have higher pKa values, corresponding to their basic character. The exact predicted values would depend on the computational method and the solvent model used.
Illustrative Predicted pKa Values in Water
| Ionizable Group | Predicted pKa (Illustrative) |
|---|---|
| Sulfonic Acid (-SO₃H) | < 1 |
| Pyridine Nitrogen | ~ 5-6 |
Note: The values in this table are illustrative and would need to be confirmed by specific computational studies on this compound.
The acid-base behavior in different solvents is expected to vary significantly. The pKa values can shift depending on the solvent's polarity, proticity, and dielectric constant. nih.gov For instance, in a less polar solvent, the dissociation of the sulfonic acid group would be less favorable, leading to a higher pKa value compared to water. Conversely, the protonation of the basic centers might be favored in certain non-aqueous media.
Solvent Effects Modeling on Molecular Properties and Reactivity
The solvent environment plays a crucial role in determining the molecular properties and reactivity of this compound. nih.gov Computational modeling of solvent effects allows for a detailed understanding of these interactions at a molecular level.
Modeling Approaches:
Two primary approaches are used to model solvent effects: implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide good qualitative and often quantitative results for solvation energies and their effect on molecular properties. nih.gov
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate description of the local solvent structure around the solute.
Impact on Molecular Properties:
Solvent polarity can significantly influence the molecular geometry and electronic structure of this compound. For example, in polar solvents, the zwitterionic form (where the sulfonic acid is deprotonated and one of the basic centers is protonated) is likely to be more stable. The dipole moment of the molecule is also expected to be highly sensitive to the solvent environment. nih.gov
Influence on Reactivity:
The reactivity of this compound will be strongly modulated by the solvent. For instance, the nucleophilicity of the diethylamino group and the pyridine nitrogen will be affected by hydrogen bonding interactions with protic solvents. The rate of reactions involving this compound will therefore be solvent-dependent. Computational studies can model the reaction pathways in different solvents to predict how the activation energies and reaction mechanisms change. researchgate.net
Illustrative Solvatochromic Shift Predictions
| Solvent | Dielectric Constant | Predicted Absorption Maximum (λmax) (nm) (Illustrative) |
|---|---|---|
| n-Hexane | 1.88 | 280 |
| Dichloromethane | 8.93 | 295 |
| Ethanol | 24.55 | 310 |
Note: The values in this table are illustrative and represent a hypothetical solvatochromic shift for this compound based on general principles. Specific calculations would be required for accurate predictions.
Exploration of 4 Diethylamino Pyridine 3 Sulfonic Acid in Advanced Chemical Applications
Role as a Building Block in Complex Organic Synthesis
The unique bifunctional nature of 4-(diethylamino)pyridine-3-sulfonic acid, possessing both a highly nucleophilic/basic pyridine (B92270) nitrogen and a strongly acidic sulfonic acid group, makes it a theoretically interesting building block for complex organic synthesis. This combination allows for potential zwitterionic character and orthogonal reactivity.
Heterocyclic Synthesis and Annulation Reactions
In the realm of heterocyclic synthesis, the pyridine core of this compound can serve as a foundational scaffold. The sulfonic acid group at the 3-position can act as a powerful directing group or a reactive site for annulation, which is the formation of a new ring fused to the existing one. For instance, it could be envisioned that the sulfonyl group could be displaced or transformed under specific conditions to facilitate the construction of fused bicyclic systems such as thienopyridines or pyridothiazines, which are prevalent motifs in medicinal chemistry.
Furthermore, the sulfonic acid could be chemically reduced to a thiol, which could then participate in cyclization reactions with electrophiles to forge new sulfur-containing heterocyclic rings. The diethylamino group, a strong electron-donating group, would significantly influence the reactivity of the pyridine ring, activating it towards electrophilic substitution and potentially directing the regioselectivity of these annulation reactions.
Precursor for Macrocyclic and Supramolecular Architectures
The zwitterionic potential of this compound—where the pyridine nitrogen can be protonated by the sulfonic acid group internally—makes it an intriguing candidate for the construction of macrocyclic and supramolecular structures. The distinct electronic properties and defined geometry of the molecule could be exploited to create organized, self-assembling systems.
For example, the sulfonic acid group could engage in hydrogen bonding or ionic interactions with other functional groups, either on the same molecule after derivatization or with complementary molecules, to drive the formation of larger, ordered assemblies. The diethylamino group could be functionalized to introduce polymerizable units or additional binding sites, further expanding its utility in creating complex, multi-component supramolecular architectures. The rigid pyridine core would impart a degree of pre-organization, which is crucial for the efficient formation of well-defined macrocycles.
Catalytic Applications in Organic Transformations
The inherent functionalities of this compound suggest its potential application in various catalytic contexts, from organocatalysis to ligand design for metal-catalyzed processes.
Design and Synthesis of Organocatalysts Incorporating this compound
The structure of this compound is reminiscent of a bifunctional acid-base catalyst. The basic pyridine nitrogen, enhanced by the electron-donating diethylamino group, could act as a Lewis base or a proton shuttle, while the appended sulfonic acid would serve as a Brønsted acid site. This combination is highly desirable for reactions that require the simultaneous activation of both an electrophile and a nucleophile.
Hypothetically, an organocatalyst derived from this scaffold could be effective in reactions such as aldol (B89426) or Mannich reactions, where the sulfonic acid protonates a carbonyl group, increasing its electrophilicity, while the pyridine nitrogen activates the nucleophile.
Table 1: Potential Organocatalytic Applications
| Reaction Type | Proposed Role of this compound |
|---|---|
| Aldol Reaction | Brønsted acid activation of the electrophile; Lewis base activation of the nucleophile. |
| Mannich Reaction | Simultaneous activation of the imine and the enolizable carbonyl compound. |
Ligand Design for Metal-Catalyzed Reactions
The pyridine nitrogen in this compound is a potential coordination site for transition metals, making it a candidate for ligand design. The electronic properties of the pyridine ring, heavily influenced by the diethylamino group, would modulate the properties of the coordinated metal center.
The sulfonic acid group offers several intriguing possibilities. It could act as a non-coordinating counter-ion, creating a more electrophilic and reactive metal center. Alternatively, it could be converted into a sulfonate ester or amide, which could then act as a hemilabile ligand, reversibly coordinating to the metal center and influencing the catalytic cycle. The aqueous solubility imparted by the sulfonic acid could also be advantageous for developing catalytic systems that operate in environmentally benign solvents like water.
Exploration in Enantioselective Catalysis with Chiral Analogues
While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral catalysts. Chirality could be introduced by modifying the diethylamino group, for example, by incorporating chiral substituents on the ethyl chains or by replacing it with a chiral amine.
Such a chiral bifunctional catalyst, possessing both a chiral amine and a sulfonic acid, could be a powerful tool in enantioselective synthesis. The defined spatial arrangement of the acidic and basic sites, along with the chiral environment, could effectively control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thienopyridines |
Applications in Materials Science
There is a notable absence of published research on the application of this compound in the field of materials science. The subsequent subsections detail the specific areas where no research findings could be located.
Design of Functional Polymers and Copolymers
No scientific literature could be found that describes the use of this compound as a monomer or functionalizing agent in the design or synthesis of functional polymers and copolymers. Research into its potential for polymerization, either as a primary building block or as an additive to impart specific properties such as conductivity, ion-exchange capabilities, or thermal stability to polymeric materials, has not been reported.
Incorporation into Coordination Polymers or Metal-Organic Frameworks (MOFs)
There are no available studies detailing the incorporation of this compound as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The potential of its pyridine nitrogen and sulfonic acid group to coordinate with metal centers to form extended crystalline structures has not been investigated or reported in the scientific literature.
Development of Functional Coatings and Films
No research articles or patents were identified that describe the use of this compound in the development of functional coatings and films. Its potential utility in surface modification, providing properties such as anti-corrosion, hydrophilicity/hydrophobicity, or biocompatibility, remains an unexamined area of research.
Analytical Chemistry Reagents (e.g., chemosensors, pH indicators for chemical processes)
The application of this compound as a reagent in analytical chemistry is not documented in the available scientific literature. There are no reports on its use as a chemosensor for the detection of specific ions or molecules, nor is there any information on its properties as a pH indicator, which would rely on colorimetric changes in response to varying proton concentrations.
Supramolecular Chemistry and Self-Assembly Processes
The role of this compound in the fields of supramolecular chemistry and self-assembly is another area lacking published research.
Design of Hydrogen-Bonding Networks and Crystal Engineering
While the molecular structure of this compound, with its hydrogen bond donor (sulfonic acid) and acceptor (pyridine nitrogen and sulfonate oxygens) sites, suggests a potential for forming intricate hydrogen-bonding networks, no crystallographic studies or research on its crystal engineering have been published. Therefore, there is no data available on its self-assembly into predictable supramolecular architectures.
Fabrication of Self-Assembled Monolayers
Extensive research into the existing scientific literature reveals a notable absence of studies detailing the fabrication of self-assembled monolayers (SAMs) using the specific compound this compound. Searches of scholarly databases and chemical literature did not yield any specific methods, characterization data, or research findings pertaining to the formation of SAMs from this particular molecule.
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. The formation and properties of SAMs are highly dependent on the molecular structure, including the head group that binds to the substrate, the alkyl chain, and the terminal functional group. While the fabrication of SAMs using various pyridine-containing thiols and other organic molecules is a well-documented area of research, no such information is available for this compound.
Therefore, this section cannot provide detailed research findings or data tables on the fabrication of self-assembled monolayers of this compound as the information does not appear to be present in the public domain. Further research would be required to determine if this compound can form SAMs and to characterize their properties.
Conclusions and Future Research Perspectives
Summary of Key Academic Research Findings and Contributions to Chemical Knowledge
A search of prominent chemical databases and scholarly articles reveals no significant academic research findings or documented contributions to chemical knowledge specifically for 4-(Diethylamino)pyridine-3-sulfonic acid. The compound is listed in some chemical supplier catalogs, indicating its potential for synthesis and commercial availability, but this is not accompanied by peer-reviewed research on its properties or utility.
Identification of Remaining Challenges and Unexplored Avenues for this compound
The primary and most significant challenge is the complete lack of foundational research. Every aspect of this compound's chemistry represents an unexplored avenue. Key challenges and areas ripe for investigation include:
Development of a reliable and scalable synthetic route. While its structure is straightforward, optimized and high-yielding synthetic protocols have not been published.
Characterization of its fundamental physicochemical properties. Data on its solubility, pKa, melting point, boiling point, and spectral characteristics (NMR, IR, UV-Vis) are not available in the academic literature.
Investigation of its potential as a catalyst. The presence of both a basic diethylamino group and an acidic sulfonic acid group within the same molecule (a zwitterionic structure is likely) suggests the potential for unique catalytic activity, possibly as an organocatalyst in reactions requiring bifunctional activation.
Exploration of its coordination chemistry. The pyridine (B92270) nitrogen and the sulfonic acid group could act as ligands for metal centers, opening up possibilities in the field of coordination polymers and metal-organic frameworks (MOFs).
Proposed Directions for Further Synthetic Innovations and Methodological Advancements
Future research should initially focus on establishing a robust synthetic pathway. Potential strategies could involve:
Sulfonation of 4-(diethylamino)pyridine. Investigating various sulfonating agents and reaction conditions to achieve regioselective sulfonation at the 3-position.
Functionalization of a pre-sulfonated pyridine ring. Starting with a suitable pyridine-3-sulfonic acid derivative and subsequently introducing the diethylamino group at the 4-position.
Methodological advancements would involve the development of purification techniques to obtain the compound in high purity, which is essential for any subsequent studies of its properties and applications.
Emerging Opportunities in Mechanistic and Theoretical Studies
Once a reliable synthesis is established, significant opportunities will emerge for mechanistic and theoretical investigations. Computational chemistry could be employed to:
Predict its electronic structure and reactivity. Density Functional Theory (DFT) calculations could provide insights into its molecular orbitals, charge distribution, and potential reaction pathways.
Model its behavior as a catalyst. Theoretical studies could help to elucidate potential catalytic cycles and predict its efficacy in various organic transformations.
Understand its self-assembly and intermolecular interactions. The zwitterionic nature of the molecule may lead to interesting solid-state structures and solution-phase aggregation, which can be explored through computational modeling.
Potential for Novel Applications in Chemical Science and Technology (non-biological)
While speculative at this stage, the unique combination of functional groups in this compound suggests several potential non-biological applications:
Bifunctional Organocatalysis: The presence of both a Lewis basic site (diethylamino group) and a Brønsted acidic site (sulfonic acid) could enable it to catalyze reactions that require the simultaneous activation of both electrophilic and nucleophilic partners.
Novel Ligands for Catalysis: It could serve as a ligand in transition metal catalysis, with the sulfonic acid group potentially influencing the solubility of the catalyst in polar solvents or providing a secondary coordination site.
Building Block for Functional Materials: The compound could be used as a monomer or a functional building block for the synthesis of polymers, MOFs, or other materials with tailored properties, such as ion-exchange resins or proton conductors.
Recommendations for Interdisciplinary Research Collaborations in Chemical Fields
The exploration of this compound would benefit greatly from interdisciplinary collaborations:
Synthetic and Physical Organic Chemists: To develop efficient synthetic routes and to study the reaction mechanisms it may catalyze.
Computational and Theoretical Chemists: To model its properties and predict its behavior, guiding experimental work.
Materials Scientists and Inorganic Chemists: To investigate its potential as a building block for new materials and as a ligand in coordination chemistry.
Q & A
Q. What are the common synthetic routes for preparing 4-(Diethylamino)pyridine-3-sulfonic acid?
The synthesis typically involves multi-step reactions, including sulfonation of pyridine derivatives and subsequent diethylamino group introduction. Key steps may include:
- Sulfonation : Pyridine rings are sulfonated at the 3-position using reagents like fuming sulfuric acid.
- Substitution : Introduction of the diethylamino group via nucleophilic substitution or coupling reactions, often employing palladium catalysts (e.g., Pd/C) for regioselectivity .
- Purification : Recrystallization or column chromatography ensures high purity (>98%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Common characterization methods include:
Q. What are the key physicochemical properties of this compound?
While direct data is limited, analogous pyridine-sulfonic acids exhibit:
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonation reactivity .
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct formation .
- Scale-Up : Use continuous flow reactors to maintain consistency in larger batches .
Q. What strategies address contradictions in reported solubility or reactivity data for this compound?
- Cross-Validation : Compare results from multiple techniques (e.g., NMR, LC-MS) to confirm solubility profiles .
- Database Surveys : Leverage crystallographic databases (e.g., Cambridge Structural Database) to analyze structural analogs .
- pH-Dependent Studies : Investigate solubility changes under acidic/basic conditions due to sulfonic acid protonation .
Q. How does the diethylamino group influence the compound’s application in CO2 capture or catalysis?
The diethylamino group enhances basicity, making it a candidate for:
Q. What mechanistic insights guide the design of derivatives with enhanced biological activity?
- Structure-Activity Relationship (SAR) : Modify the sulfonic acid or diethylamino group to alter hydrophilicity and binding affinity.
- Docking Studies : Use computational models to predict interactions with biological targets (e.g., enzymes) .
- In Vitro Testing : Screen derivatives for inhibitory activity against disease-relevant kinases or receptors .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent, heating rate) .
- Impurity Profiling : Use LC-MS to identify byproducts affecting physical properties .
- Collaborative Validation : Cross-reference data with independent labs or published crystallographic entries .
Methodological Recommendations
- Synthetic Design : Prioritize regioselective sulfonation and Pd-catalyzed coupling for scalability .
- Analytical Workflow : Combine NMR, IR, and elemental analysis for robust characterization .
- Application Focus : Explore CO2 capture and enzymatic inhibition studies given the compound’s dual functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
